
Cinanserin hydrochloride
概要
説明
シナンセリン塩酸塩は、セロトニン受容体拮抗薬として知られる化合物です。 1960年代に発見され、特に様々な神経疾患やウイルス性疾患の治療における可能性のある治療用途について研究されてきました 。 この化合物は、重症急性呼吸器症候群コロナウイルス (SARS-CoV) および SARS-CoV-2 の 3C 様プロテアーゼに対する阻害効果でも知られています .
2. 製法
合成経路と反応条件: シナンセリン塩酸塩の合成には、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップが含まれます。 主要なステップは以下のとおりです。
コア構造の形成: 合成は、フェニルアクリルアミドコアの調製から始まります。
官能基の修飾: コア構造は次に、ジメチルアミノ基とチオエーテル結合を導入することによって修飾されます。
塩酸塩の形成: 最終ステップは、シナンセリンを塩酸と反応させて塩酸塩にすることです。
工業生産方法: シナンセリン塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cinanserin hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of the phenylacrylamide core.
Functional group modifications: The core structure is then modified by introducing a dimethylamino group and a thioether linkage.
Hydrochloride formation: The final step involves the conversion of cinanserin to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Oxidation Reactions
Cinanserin hydrochloride’s thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Reagent/Conditions | Product(s) Formed | Key Characteristics | Source(s) |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | Increased polarity; chiral center | |
mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | Higher oxidation state; stable |
These reactions are pH-dependent and typically occur in aprotic solvents like dichloromethane at 0–25°C. The sulfoxide intermediate can further oxidize to sulfones under stronger conditions.
Reduction Reactions
The compound’s thioether and amide functionalities participate in reduction pathways:
Reagent/Conditions | Product(s) Formed | Mechanism | Source(s) |
---|---|---|---|
Lithium aluminum hydride (LiAlH₄) | Amine derivative | Cleavage of thioether and amide bonds | |
Sodium borohydride (NaBH₄) | Partial reduction of unsaturated bonds | Selective for α,β-unsaturated carbonyl |
Reduction of the thioether yields a dimethylaminoalkylthiol intermediate, which can further react to form secondary amines.
Substitution Reactions
The dimethylamino group (-N(CH₃)₂) and thioether linkage serve as nucleophilic sites:
Reagent/Conditions | Site of Substitution | Product(s) Formed | Source(s) |
---|---|---|---|
Alkyl halides (e.g., CH₃I) | Dimethylamino group | Quaternary ammonium salts | |
Thiols (e.g., R-SH) | Thioether sulfur | Disulfide or thioester derivatives |
Substitution at the dimethylamino group is favored in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C).
Enzymatic Interactions
This compound inhibits SARS-CoV-2 3CL protease (3CLpro) via covalent modification of the catalytic cysteine (Cys145):
Parameter | Details | Source(s) |
---|---|---|
Binding Mechanism | Michael addition to Cys145-Sγ | |
IC₅₀ (3CLpro inhibition) | 5.05 μM (fluorogenic substrate assay) | |
Key Functional Groups | Thioether and α,β-unsaturated carbonyl |
The reaction involves nucleophilic attack by Cys145 on the α,β-unsaturated carbonyl, forming a covalent adduct that blocks the protease’s active site . This interaction reduces viral replication by 4 log units in cell culture .
Stability and Decomposition
Under extreme conditions (e.g., high heat or strong acids/bases), this compound degrades into:
Decomposition is minimized by storing the compound in a dry, cool environment away from oxidizing agents .
Comparative Reactivity Table
Reaction Type | Rate (Relative) | Functional Group Involvement | Biological Relevance |
---|---|---|---|
Oxidation | Moderate | Thioether → Sulfoxide/Sulfone | Alters pharmacokinetics |
Reduction | Fast | Thioether/Amide → Amine | Generates bioactive metabolites |
Enzymatic Inhibition | Rapid | α,β-unsaturated carbonyl + Cys145 | Antiviral activity against SARS-CoV |
科学的研究の応用
Scientific Research Applications
Cinanserin hydrochloride has several significant applications across different fields:
-
Pharmacology :
- Used as a reference compound in studies focusing on serotonin receptor antagonists.
- Investigated for its potential to modulate neurotransmitter activity, which may have implications in treating mood disorders and anxiety.
-
Virology :
- Demonstrated strong antiviral activity against SARS-CoV and HCoV-229E by inhibiting viral replication. The compound showed IC50 values ranging from 19 to 34 µM in tissue culture assays, indicating effective inhibition at non-toxic concentrations .
- Acts by binding to the 3CLpro enzyme, crucial for the viral life cycle, thereby reducing the levels of viral RNA and infectious particles significantly .
- Neuroscience :
- Drug Development :
Antiviral Activity Against SARS-CoV
A pivotal study demonstrated that this compound significantly inhibits SARS-CoV replication in vitro. The study employed a virtual screening approach to identify cinanserin as a potential inhibitor of the 3C-like proteinase. The findings revealed:
- A reduction in virus RNA concentration by up to 4 log units.
- IC50 values for inhibition ranged from 19 to 34 µM, showcasing its potency against viral replication without causing toxicity to host cells .
Inhibition Mechanism Elucidation
Further investigations into cinanserin's mechanism revealed its binding affinity to the active site of the 3CLpro enzyme. This interaction was confirmed through surface plasmon resonance technology, providing insights into how cinanserin disrupts the enzymatic activity necessary for viral replication .
Comparative Data Table
The following table summarizes key findings related to this compound's applications:
作用機序
シナンセリン塩酸塩は、主にセロトニン受容体、特に 5-HT2A 受容体と 5-HT2C 受容体を拮抗することで作用します 。 この拮抗作用は、セロトニンがこれらの受容体への結合を阻害し、神経伝達物質活性を調節します。 さらに、シナンセリン塩酸塩は、ウイルス複製に不可欠な SARS-CoV と SARS-CoV-2 の 3C 様プロテアーゼを阻害します 。 この二重の作用機序により、神経学および抗ウイルス研究において貴重な化合物となっています。
類似化合物:
ケタンセリン: 似た薬理学的特性を持つ別のセロトニン受容体拮抗薬です。
リタンセリン: 似た受容体結合プロファイルを持つ化合物ですが、治療用途は異なります。
サルポグレレート: 主に抗血小板効果のために使用されるセロトニン受容体拮抗薬です。
独自性: シナンセリン塩酸塩は、セロトニン受容体拮抗薬とコロナウイルスの 3C 様プロテアーゼの阻害剤という二重の役割を果たすため、ユニークです。 この特性の組み合わせにより、神経学および抗ウイルス研究において特に価値のあるものとなっています .
類似化合物との比較
Ketanserin: Another serotonin receptor antagonist with similar pharmacological properties.
Ritanserin: A compound with similar receptor binding profiles but different therapeutic applications.
Sarpogrelate: A serotonin receptor antagonist used primarily for its antiplatelet effects.
Uniqueness: Cinanserin hydrochloride is unique due to its dual role as a serotonin receptor antagonist and an inhibitor of the 3C-like protease of coronaviruses. This combination of properties makes it particularly valuable in both neurological and antiviral research .
生物活性
Cinanserin hydrochloride is a compound primarily recognized for its role as a selective antagonist of the 5-HT2 serotonin receptors and as an inhibitor of the 3C-like proteinase (3CLpro) associated with coronaviruses, particularly SARS-CoV. Originally developed in the 1960s, cinanserin has garnered attention for its potential applications in antiviral therapies, especially in light of recent global health challenges posed by coronaviruses.
- Chemical Name : N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride
- Molecular Weight : 376.94 g/mol
- Purity : ≥99% (HPLC)
Cinanserin functions primarily through two mechanisms:
- 5-HT2 Receptor Antagonism : It selectively inhibits the 5-HT2 receptors, which are implicated in various physiological processes, including mood regulation and vascular tone.
- Inhibition of 3C-like Proteinase : Cinanserin has been shown to bind to and inhibit the activity of the 3CLpro enzyme, crucial for the replication cycle of coronaviruses. This inhibition leads to a significant reduction in viral replication.
In Vitro Studies
Research has demonstrated that cinanserin exhibits potent antiviral activity against SARS-CoV and HCoV-229E, with IC50 values ranging from 19 to 34 µM. The compound effectively reduces viral RNA levels and infectious particle counts by up to four log units in cell culture assays .
Case Studies and Experimental Findings
-
Antiviral Efficacy :
- In a study evaluating the antiviral properties of cinanserin, it was found to significantly inhibit SARS-CoV replication in vitro. The compound displayed an EC50 value of approximately 20.61 µM against SARS-CoV-2, indicating its potential utility in treating COVID-19 .
- The mechanism was further elucidated through surface plasmon resonance technology, confirming cinanserin's binding affinity to the 3CLpro enzyme .
- Comparative Analysis :
Summary of Biological Activity Data
Activity Type | Virus Type | IC50 (µM) | EC50 (µM) | Observations |
---|---|---|---|---|
Antiviral Activity | SARS-CoV | 19 - 34 | 20.61 | Significant reduction in viral RNA and particles |
Antiviral Activity | HCoV-229E | - | - | Strong inhibition observed in cell culture assays |
Enzymatic Inhibition | 3CLpro | ~5 | - | Effective binding confirmed via SPR technology |
特性
IUPAC Name |
(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGJPDKYMJJWRB-IERUDJENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1166-34-3 (Parent) | |
Record name | Cinanserin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901018928 | |
Record name | Cinanserin hydrochloride [USAN] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-84-2, 1166-34-3 | |
Record name | Cinanserin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinanserin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinanserin hydrochloride [USAN] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 54-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65Z32KI62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。